molecular formula C11H16ClNO4 B6194399 4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride CAS No. 2680536-49-4

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride

Cat. No.: B6194399
CAS No.: 2680536-49-4
M. Wt: 261.7
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Description

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an aminoethyl group and two methoxy groups attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzoic acid.

    Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,5-dimethoxybenzoic acid with an appropriate aminoethylating agent under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the nucleophilic substitution.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, leading to various biochemical effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)benzoic acid hydrochloride
  • 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
  • 4-(2-methylaminoethyl)benzoic acid hydrochloride

Uniqueness

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is unique due to the presence of both aminoethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

2680536-49-4

Molecular Formula

C11H16ClNO4

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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